4,6,7,9a-tetrahydro-1H-quinolizine
描述
4,6,7,9a-Tetrahydro-1H-quinolizine is a partially saturated bicyclic heterocycle featuring a quinolizine core with hydrogenation at the 4,6,7, and 9a positions. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or catalytic hydrogenation of fully unsaturated quinolizine precursors, though specific protocols vary based on substituents and stereochemical requirements . Key applications include its role as a scaffold for bioactive molecules targeting neurological and antimicrobial pathways.
属性
CAS 编号 |
1004-92-8 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
4,6,7,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-3,6,9H,4-5,7-8H2 |
InChI 键 |
CJUQLGSHASMMRU-UHFFFAOYSA-N |
SMILES |
C1CN2CC=CCC2C=C1 |
规范 SMILES |
C1CN2CC=CCC2C=C1 |
同义词 |
3,6,9,9a-Tetrahydro-4H-quinolizine |
产品来源 |
United States |
相似化合物的比较
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4,6,7,9a-tetrahydro-1H-quinolizine, differing in saturation patterns, substituents, or synthetic routes.
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one
- Structure: A tetrahydroquinoline derivative with a ketone group at position 4 and methyl at position 2.
- Synthesis : Prepared via high-performance liquid chromatography (HPLC)-assisted cyclization, validated by LC-MS and NMR .
- Key Differences: Lacks the fused bicyclic system of quinolizine. The ketone group enhances electrophilicity, enabling nucleophilic additions absent in 4,6,7,9a-tetrahydro-1H-quinolizine.
- Applications : Used in antimalarial drug analogs due to its planar aromatic region .
(4S/9aS,4R/9aR)-4-Ethyloctahydro-1H-Quinolizine (Compound 10)
- Structure: Fully saturated (octahydro) quinolizine with an ethyl substituent at position 3.
- Synthesis : LiAlH₄-mediated reduction of a ketone precursor in THF, yielding 90% purity after flash chromatography .
- Key Differences :
- Full saturation increases conformational rigidity compared to the partially saturated target compound.
- Ethyl substituent introduces steric hindrance, altering reactivity in alkylation reactions.
- Spectroscopic Data :
Trans-6-(2-Hydroxyethyl)-1,6,7,8,9,9a-Hexahydro-4-Quinolizinone (Compound 18)
- Structure: Hexahydroquinolizinone with a hydroxyethyl side chain at position 4.
- Synthesis : Catalytic hydrogenation using PtO₂ in EtOAc, achieving 78% yield .
- Key Differences: The hydroxyl group enhances solubility in polar solvents, unlike the nonpolar 4,6,7,9a-tetrahydro-1H-quinolizine. Quinolizinone backbone introduces a carbonyl group, enabling keto-enol tautomerism.
- Spectroscopic Data :
1,6,9,9a-Tetrahydro-4H-Quinolizine
- Structure : Positional isomer of the target compound, with saturation at 1,6,9,9a positions.
- Synthesis : Optimized route via reductive amination reported by LookChem, prioritizing yield over stereoselectivity .
- Key Differences: Altered saturation pattern affects ring puckering and interaction with enzymatic targets. Lower thermal stability compared to 4,6,7,9a-tetrahydro-1H-quinolizine due to reduced conjugation.
Data Tables for Comparative Evaluation
Table 2: Spectroscopic Signatures
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 4-Ethyloctahydro-1H-quinolizine | 0.84 (t, J=7.5 Hz) | 15.0 (CH₃) | 2938, 2867 (C-H) |
| Trans-6-(2-hydroxyethyl)-... | 3.64–3.57 (m, -CH₂OH) | 171.4 (C=O) | 3400 (O-H) |
| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one | 2.30 (s, CH₃) | 207.1 (C=O) | 1610 (C=O) |
Research Findings and Implications
- Reactivity: Partial saturation in 4,6,7,9a-tetrahydro-1H-quinolizine balances aromatic stability and aliphatic flexibility, enabling diverse functionalization .
- Bioactivity: Quinolizine derivatives with hydroxyethyl or ethyl groups (e.g., Compounds 10, 18) show enhanced binding to GABA receptors compared to the parent structure .
- Synthetic Challenges: Stereochemical control in partially saturated quinolizines remains a hurdle, necessitating chiral catalysts or enantioselective routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
